(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring and the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
tert-Butyl carbamate: Used in palladium-catalyzed synthesis and as a building block for various organic compounds.
Uniqueness
(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its combination of a thiadiazole ring and a trimethoxyphenyl group. This structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)16-20-21-17(26-16)19-14(22)8-7-11-9-12(23-4)15(25-6)13(10-11)24-5/h7-10H,1-6H3,(H,19,21,22)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVZNPPCVXDJBP-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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